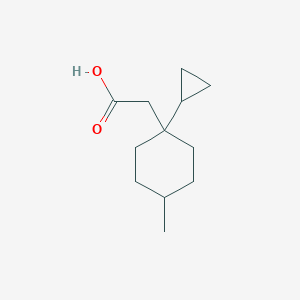
2-(1-Cyclopropyl-4-methylcyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Cyclopropyl-4-methylcyclohexyl)acetic acid is an organic compound with the molecular formula C12H20O2 It is a cycloalkane derivative, characterized by the presence of a cyclopropyl group and a methylcyclohexyl group attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropyl-4-methylcyclohexyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method involves the reaction of cyclopropylmethyl ketone with methylcyclohexylmagnesium bromide, followed by oxidation to yield the desired acetic acid derivative. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Cyclopropyl-4-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or other reduced forms.
Substitution: The cyclopropyl and methylcyclohexyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylmethyl ketone derivatives, while reduction can produce cyclopropylmethyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Cyclopropyl-4-methylcyclohexyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-Cyclopropyl-4-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropylacetic acid
- Methylcyclohexylacetic acid
- Cyclopropylmethyl ketone
Uniqueness
2-(1-Cyclopropyl-4-methylcyclohexyl)acetic acid is unique due to the combination of cyclopropyl and methylcyclohexyl groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H20O2 |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2-(1-cyclopropyl-4-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C12H20O2/c1-9-4-6-12(7-5-9,8-11(13)14)10-2-3-10/h9-10H,2-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
UBFKHZAZSGLDLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(CC(=O)O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


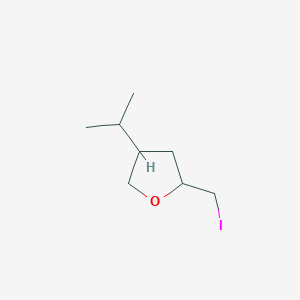

![1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13194048.png)
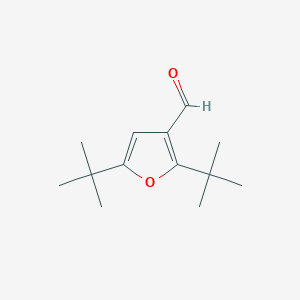
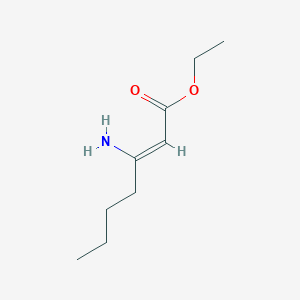

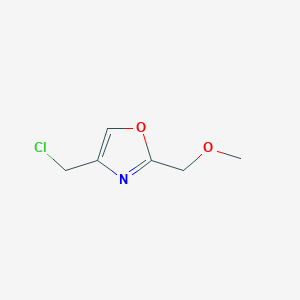
![[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13194086.png)
![N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide](/img/structure/B13194093.png)
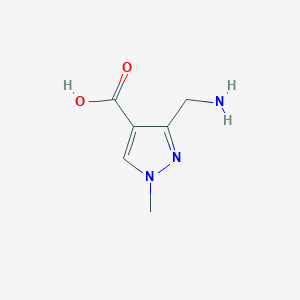
![3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13194099.png)


![2-(4-Methoxyphenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13194114.png)
